molecular formula C21H33Cl2N3O3 B611080 SUVN-G3031 dihydrochloride CAS No. 1394808-20-8

SUVN-G3031 dihydrochloride

Cat. No. B611080
M. Wt: 446.413
InChI Key: LCPQCTBHZPMVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SUVN-G3031 is a Histamine H3 receptor antagonist, which is potentially useful for treating cognitive disorders, dementia, attention deficit hyperactivity disorder, epilepsy, sleep disorders, obesity, schizophrenia, eating disorders and pain. H 3 receptors play a critical role as neuromodulators through their widespread distribution in the central nervous system. Blockade of this receptor augments the pre-synaptic release of both histamine and other neurotransmitters including acetylcholine from cholinergic neurons.

Scientific Research Applications

Absorption, Distribution, Metabolism, and Excretion

SUVN-G3031, a histamine-3 receptor inverse agonist, exhibits high passive permeability, is not a substrate for P-glycoprotein, and demonstrates high plasma unbound fractions. Its major metabolic routes are cyclization and dealkylation in microsomes and hepatocytes, respectively. It is neither an inhibitor nor inducer of P450 enzymes and has minimal interaction with major uptake transporters. This pharmacokinetic profile suggests a low potential for drug-drug interactions and supports its clinical development for narcolepsy treatment (Nirogi et al., 2020).

Phase 2 Clinical Study for Narcolepsy

SUVN-G3031 is being evaluated in a Phase 2 study for its effectiveness in treating narcolepsy. This study, conducted in the USA, is a double-blind, placebo-controlled trial to assess the safety, tolerability, pharmacokinetics, and efficacy of SUVN-G3031 in narcolepsy patients. The study focuses on the improvement in the maintenance of wakefulness test (MWT) score as the primary objective (Nirogi et al., 2020).

Pharmacological and Neurochemical Characterization

SUVN-G3031 has demonstrated significant wakefulness enhancement with a concurrent decrease in NREM sleep in orexin knockout mice, supporting its potential use in sleep-related disorders like narcolepsy. It modulates levels of histamine, dopamine, and norepinephrine in the cerebral cortex, providing a neurochemical basis for its observed effects in preclinical studies (Nirogi et al., 2021).

LC-MS/MS Quantification Method

A validated LC-MS/MS method for quantifying SUVN-G3031 in plasma has been developed, providing a precise, accurate, and highly selective means for its measurement in human studies. This method was applied in a first-in-human study, emphasizing its role in clinical pharmacokinetic assessments (Nirogi et al., 2020).

Chemical Development and Optimization

The chemical development of SUVN-G3031 involved optimizations for affinity at the histamine H3 receptor, physicochemical properties, and pharmacokinetics, leading to its identification as a clinical candidate. Its selectivity and pharmacokinetic properties support its potential therapeutic utility in treating sleep disorders (Nirogi et al., 2019).

properties

CAS RN

1394808-20-8

Product Name

SUVN-G3031 dihydrochloride

Molecular Formula

C21H33Cl2N3O3

Molecular Weight

446.413

IUPAC Name

N-[4-(1-cyclobutyl piperidin-4-yloxy)-phenyl]-2-(morpholin-4-yl) acet amide dihydrochloride

InChI

InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H

InChI Key

LCPQCTBHZPMVFX-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OC2CCN(C3CCC3)CC2)C=C1)CN4CCOCC4.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SUVN-G3031;  SUVN G3031;  SUVN-G 3031.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-[4-(1-Cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (70 g, 0.187 moles) in diethyl ether (2.3 L) and methanol (350 mL) was treated with 31.5% w/v methanolic hydrochloric acid (54.36 mL, 0.469 moles). The reaction mass was further stirred 2-3 hours at room temperature. The solvent was decanted and the resulting solid mass was washed with ether (3×250 mL) and dried under reduced pressure to obtain title compound 70 g (Yield: 83.9%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
54.36 mL
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
83.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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